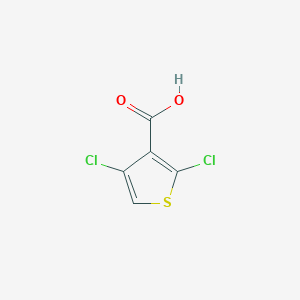

2,4-Dichlorothiophene-3-carboxylic acid

Beschreibung

2,4-Dichlorothiophene-3-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with chlorine atoms at the 2- and 4-positions and a carboxylic acid group at the 3-position. Its molecular formula is C₅H₂Cl₂O₂S, with a molecular weight of 203.04 g/mol. This compound is of interest in pharmaceutical and agrochemical research due to the electronic and steric effects imparted by its substituents, which influence reactivity, solubility, and biological activity .

Eigenschaften

IUPAC Name |

2,4-dichlorothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2O2S/c6-2-1-10-4(7)3(2)5(8)9/h1H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOUOEZOPXVPSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1934940-61-0 | |

| Record name | 2,4-dichlorothiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorothiophene-3-carboxylic acid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method includes the chlorination of thiophene-3-carboxylic acid using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the 2 and 4 positions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and carboxylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high purity and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichlorothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2,4-Dichlorothiophene-3-carboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dichlorothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiophene-Based Analogues

2,5-Dichlorothiophene-3-carboxylic Acid

- Molecular Formula : C₅H₂Cl₂O₂S

- Key Differences : The chlorine substituents are at the 2- and 5-positions instead of 2- and 4-positions.

- For example, the 2,5-isomer may exhibit reduced steric hindrance compared to the 2,4-isomer .

3-Chlorothiophene-2-carboxylic Acid

- Molecular Formula : C₅H₃ClO₂S

- Key Differences : A single chlorine substituent at the 3-position and a carboxylic acid group at the 2-position.

- Impact : The reversed positions of functional groups may lead to distinct acidity (pKa differences) and solubility profiles. This compound is used as a precursor in synthesizing thiophene-2-carboxamide derivatives, highlighting its utility in medicinal chemistry .

4-Aminothiophene-3-carboxylic Acid Hydrochloride

- Molecular Formula: C₅H₆ClNO₂S

- Key Differences: An amino group replaces one chlorine atom at the 4-position, and the compound exists as a hydrochloride salt.

- Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This modification is advantageous in drug design for improving bioavailability .

Heterocyclic Carboxylic Acids with Varied Scaffolds

3,6-Dichloropyridine-2-carboxylic Acid

- Molecular Formula: C₆H₃Cl₂NO₂

- Key Differences : A pyridine ring replaces the thiophene, with chlorines at the 3- and 6-positions and a carboxylic acid at the 2-position.

- Impact : Pyridine’s inherent basicity contrasts with thiophene’s electron-rich nature, influencing interactions in catalytic or biological systems. This compound is used in herbicide research due to its structural resemblance to picolinic acid derivatives .

5-(4-Chlorophenyl)-2-(1,3-dioxolan-2-yl)furan-3-carboxylic Acid

- Molecular Formula : C₁₄H₁₁ClO₅

- Key Differences : A furan ring with a 4-chlorophenyl substituent and a dioxolane-protected carbonyl group.

- Impact : The furan ring’s lower aromaticity compared to thiophene may reduce stability under acidic conditions. The dioxolane group serves as a protective moiety for further synthetic modifications .

Halogen-Substituted Carboxylic Acids

2-Chloro-4-iodopyridine-3-carboxylic Acid

Data Tables

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Table 2: Comparison of Heterocyclic Carboxylic Acids

Key Research Findings

- Synthetic Utility : Chlorothiophene carboxylic acids serve as precursors for amide and ester derivatives, enabling diversification in drug discovery pipelines .

Biologische Aktivität

2,4-Dichlorothiophene-3-carboxylic acid is a compound of significant interest in biological research due to its potential antimicrobial and antifungal properties. This article summarizes the current understanding of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClOS

- Molar Mass : 197.04 g/mol

- SMILES Notation : OC(=O)c1cc(Cl)sc1Cl

The unique positioning of chlorine atoms at the 2 and 4 positions on the thiophene ring, along with the carboxylic acid group, contributes to its distinct chemical reactivity and biological activity.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits potential antimicrobial and antifungal activities. These properties have been investigated in various studies, highlighting its effectiveness against specific pathogens.

- Mechanism of Action : Although the precise mechanism is not fully elucidated, it is believed that the compound interacts with microbial cell membranes or specific metabolic pathways, disrupting cellular functions.

Structure-Activity Relationship (SAR)

The biological activity of thiophene derivatives, including this compound, has been explored through SAR studies. These studies emphasize that small substituents on the thiophene ring can significantly influence inhibitory potency against various biological targets.

| Compound | IC Value (µM) | Notes |

|---|---|---|

| This compound | TBD | Investigated for antimicrobial properties |

| 5-Chlorothiophene-3-carboxylic acid | 0.04 | Most potent among thiophene derivatives studied |

| 3-Fluorothiophene-2-carboxylic acid | Not effective | Substitution at this position decreases potency |

Case Studies

-

Inhibition of D-amino Acid Oxidase (DAO) :

- A study identified thiophene-3-carboxylic acids as potent inhibitors of DAO. The introduction of chlorine substituents on the thiophene ring was shown to enhance inhibitory activity significantly.

- Findings : The compound's interaction with the active site of DAO was characterized using X-ray crystallography, revealing critical hydrophobic interactions that contribute to its potency .

-

Antifungal Activity Assessment :

- In vitro assays demonstrated that this compound exhibited notable antifungal activity against various fungal strains.

- Results : The compound showed a dose-dependent response in inhibiting fungal growth, suggesting its potential application in antifungal therapeutics .

Applications in Drug Development

The compound is being explored for its potential use in drug development due to its unique structural features and biological activities. It serves as a precursor for synthesizing more complex organic molecules and heterocyclic compounds with enhanced pharmacological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dichlorothiophene-3-carboxylic acid, and how can reaction yields be maximized?

- Methodological Answer : The compound can be synthesized via condensation of chlorinated precursors followed by cyclization. Catalysts such as palladium or copper (e.g., Pd/C or CuI) in solvents like dimethylformamide (DMF) or toluene are critical for enhancing yield . Reaction temperature (typically 80–120°C) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of thiophene derivative to chlorinating agent) should be optimized. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiophene backbone and chlorine substituents. For example, aromatic protons in the thiophene ring typically appear at δ 7.2–7.8 ppm, while carboxylic acid protons resonate at δ 12–13 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 210.96). Infrared (IR) spectroscopy confirms the carboxylic acid group (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (~550 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C to prevent degradation. For aqueous solubility, use co-solvents like DMSO or ethanol (10–20% v/v). Stability studies (e.g., TGA/DSC analysis) indicate decomposition temperatures above 150°C, but prolonged exposure to moisture or light should be avoided .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density distribution, identifying reactive sites. For example, the C-2 and C-4 positions show higher electrophilicity due to chlorine’s electron-withdrawing effects. Molecular docking studies may predict binding affinities for drug-design applications (e.g., targeting enzyme active sites) .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer : Reproducibility requires standardized assay conditions (e.g., cell lines, incubation times). For instance, conflicting IC₅₀ values in cytotoxicity studies may arise from varying cell viability protocols (MTT vs. ATP assays). Meta-analyses of published data, combined with dose-response validation (3–5 independent replicates), clarify structure-activity relationships .

Q. How do reaction mechanisms differ between homogeneous and heterogeneous catalytic systems for derivatization?

- Methodological Answer : Homogeneous catalysts (e.g., Pd(OAc)₂) enable precise mechanistic tracking via in-situ NMR or mass spectrometry, revealing intermediates like Pd-thiophene complexes. Heterogeneous catalysts (e.g., Pd/C) require surface-sensitive techniques (XPS, TEM) to assess active sites. Isotopic labeling (e.g., D₂O for H/D exchange studies) traces proton transfer steps .

Q. What advanced techniques validate the compound’s role as a ligand in coordination chemistry?

- Methodological Answer : Single-crystal X-ray diffraction confirms ligand geometry and metal-binding modes (e.g., monodentate vs. bidentate coordination). Cyclic voltammetry (CV) assesses redox behavior (e.g., ligand-to-metal charge transfer). Magnetic susceptibility measurements (SQUID) evaluate spin states in transition metal complexes .

Methodological Best Practices

- Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to screen multiple variables (catalyst loading, solvent polarity) efficiently .

- Data Analysis : Apply multivariate statistics (PCA or PLS regression) to correlate structural features (Cl substituent positions) with bioactivity .

- Safety Protocols : Follow OSHA guidelines for chlorinated compounds: use fume hoods, nitrile gloves, and monitor airborne exposure limits (PEL < 1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.